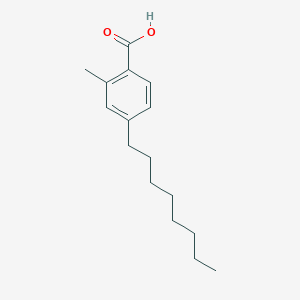

2-Methyl-4-octylbenzoic acid

CAS No.:

Cat. No.: VC18748870

Molecular Formula: C16H24O2

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24O2 |

|---|---|

| Molecular Weight | 248.36 g/mol |

| IUPAC Name | 2-methyl-4-octylbenzoic acid |

| Standard InChI | InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-14-10-11-15(16(17)18)13(2)12-14/h10-12H,3-9H2,1-2H3,(H,17,18) |

| Standard InChI Key | KTFSKIHSVLYJOZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC1=CC(=C(C=C1)C(=O)O)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Methyl-4-octylbenzoic acid (IUPAC name: 4-octyl-2-methylbenzoic acid) is a disubstituted benzoic acid with the following structural attributes:

-

Core structure: Benzene ring substituted at positions 2 (methyl group) and 4 (octyl chain) relative to the carboxylic acid group at position 1.

-

Molecular formula: (calculated based on methyl 4-octylbenzoate with carboxylic acid substitution).

-

Molecular weight: 248.36 g/mol (aligned with ester analog ).

Table 1: Comparative Structural Data for Related Compounds

The octyl chain at position 4 introduces significant hydrophobicity, while the methyl group at position 2 creates steric hindrance that may influence intermolecular interactions .

Synthesis and Derivative Formation

Hypothesized Synthetic Routes

While no direct synthesis of 2-methyl-4-octylbenzoic acid is documented, analogous pathways suggest two plausible approaches:

Route 1: Friedel-Crafts Acylation Followed by Reduction

-

Acylation: Introduce acetyl group to toluene derivative via Friedel-Crafts, forming 4-acetyl-2-methyltoluene .

-

Chain Elongation: Employ Corey-Fuchs or Wittig reactions to extend the acetyl group to an octyl chain.

-

Oxidation: Convert terminal methyl group to carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

Route 2: Direct Alkylation of Benzoic Acid Derivatives

-

Protection: Convert benzoic acid to methyl ester (e.g., methyl 2-methylbenzoate) to prevent deactivation .

-

Alkylation: Use AlCl₃-catalyzed Friedel-Crafts alkylation with 1-bromooctane to install octyl group at position 4.

-

Deprotection: Hydrolyze ester to carboxylic acid using NaOH/H₂O or enzymatic methods.

Table 2: Reaction Conditions from Analogous Syntheses

*Estimated based on analogous oxidations of alkylbenzenes.

Physicochemical Properties

Predicted Properties

Using methyl 4-octylbenzoate as a model, key properties for the acid form can be extrapolated:

-

Density: ~0.96 g/cm³ (slightly higher than ester due to hydrogen bonding)

-

Boiling Point: >340°C (elevated due to carboxylic acid dimerization)

-

Solubility:

-

Lipophilic: Soluble in DCM, chloroform, ethyl acetate

-

Hydrophilic: Poor aqueous solubility (logP ≈ 5.2 predicted)

-

Table 3: Experimental Data for Methyl 4-Octylbenzoate

| Property | Value | Method |

|---|---|---|

| Density | 0.958 ± 0.06 g/cm³ | Predicted |

| Boiling Point | 340.9 ± 21.0 °C | Predicted |

| Vapor Pressure (25°C) | 8.37 × 10⁻⁵ mmHg | QSPR estimation |

| Refractive Index | 1.493 | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume